molecular formula C15H15FN2O2 B4778060 2-(3-fluorophenyl)-N-(3-nitrobenzyl)ethanamine

2-(3-fluorophenyl)-N-(3-nitrobenzyl)ethanamine

Cat. No. B4778060
M. Wt: 274.29 g/mol
InChI Key: QEKXIGHAQOGNNF-UHFFFAOYSA-N
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Description

2-(3-fluorophenyl)-N-(3-nitrobenzyl)ethanamine, also known as 3-FEA, is a research chemical that belongs to the amphetamine class of drugs. It is a relatively new compound that has gained popularity in the scientific community due to its potential applications in various research fields.

Mechanism of Action

The exact mechanism of action of 2-(3-fluorophenyl)-N-(3-nitrobenzyl)ethanamine is not fully understood, but it is believed to work by increasing the levels of dopamine, norepinephrine, and serotonin in the brain. These neurotransmitters are involved in the regulation of mood, motivation, and attention. By increasing their levels, this compound may enhance cognitive function, improve mood, and increase motivation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are similar to those of other amphetamine-like compounds. It can cause an increase in heart rate, blood pressure, and body temperature. It can also cause a decrease in appetite and an increase in wakefulness. In high doses, this compound can cause hallucinations, paranoia, and other psychotic symptoms.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(3-fluorophenyl)-N-(3-nitrobenzyl)ethanamine in lab experiments is that it is a relatively new compound, which means that there is still much to be learned about its effects. This makes it an interesting subject for research. However, one limitation is that it is a controlled substance in many countries, which can make it difficult to obtain for research purposes.

Future Directions

There are several future directions for research on 2-(3-fluorophenyl)-N-(3-nitrobenzyl)ethanamine. One area of interest is the potential therapeutic applications of the compound. It may have applications in the treatment of attention deficit hyperactivity disorder (ADHD) and other cognitive disorders. Another area of interest is the development of new compounds based on the structure of this compound. By modifying the structure, it may be possible to create compounds with improved therapeutic properties and fewer side effects.
Conclusion:
In conclusion, this compound is a research chemical that has potential applications in various research fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the effects of this compound and its potential applications in the field of medicine.

Scientific Research Applications

2-(3-fluorophenyl)-N-(3-nitrobenzyl)ethanamine has potential applications in various research fields such as neuroscience, pharmacology, and toxicology. It can be used to study the effects of amphetamine-like compounds on the central nervous system and to investigate the mechanisms of action of these compounds. This compound can also be used to study the interactions between neurotransmitters and their receptors, as well as the effects of these interactions on behavior and cognition.

properties

IUPAC Name

2-(3-fluorophenyl)-N-[(3-nitrophenyl)methyl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2O2/c16-14-5-1-3-12(9-14)7-8-17-11-13-4-2-6-15(10-13)18(19)20/h1-6,9-10,17H,7-8,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEKXIGHAQOGNNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CCNCC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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